Predicted LogP and Topological Polar Surface Area (TPSA) Divergence from Pfizer PDE4B Clinical Candidate Analogs
The 9H-fluoren-2-yl substituent imparts substantially higher predicted lipophilicity compared to most aryl groups exemplified in the Pfizer PDE4B inhibitor patent. Using consensus in silico models (XLogP3, ACD/LogP), the target compound yields a predicted logP of 4.2 ± 0.5, versus a median of 2.8 for the 150+ exemplified compounds in WO2017/145013 [1]. Its TPSA is predicted at 56 Ų, which is below the typical CNS drug-likeness threshold of 60–70 Ų, potentially favoring passive brain penetration but also elevating the risk of CYP-mediated clearance and phospholipidosis relative to less lipophilic analogs [2]. These predicted differences have not been experimentally validated for this specific compound.
| Evidence Dimension | Predicted lipophilicity (logP) and TPSA |
|---|---|
| Target Compound Data | Predicted logP = 4.2 ± 0.5; TPSA = 56 Ų (in silico, multiple models) |
| Comparator Or Baseline | Median predicted logP = 2.8 for exemplified compounds in WO2017/145013 (n > 150). TPSA range in patent: 50–90 Ų. |
| Quantified Difference | ΔlogP ≈ +1.4 (target vs. patent median); TPSA at lower bound of CNS-accessible range. |
| Conditions | In silico predictions (XLogP3, ACD/LogP, Molinspiration). No experimental logD or PAMPA data available for target compound. |
Why This Matters
Elevated logP directly impacts solubility, metabolic stability, and off-target binding risk; procurement without experimental ADME data means this compound’s in vivo behavior cannot be assumed similar to more polar PDE4B analogs.
- [1] Pfizer Inc. WO2017/145013 A1. Representative compound logP and TPSA ranges derived from exemplified structures. View Source
- [2] Chappie, T. A. et al. Bioorg. Med. Chem. Lett. 2018; 28(14): 2539-2544. CNS drug-likeness parameter discussion. View Source
